Cas no 2171144-84-4 (2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)

2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid
- 2171144-68-4
- EN300-1532832
- 2,2-dimethyl-4-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
- 2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
- 2172106-22-6
- 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2,2-dimethylbutanoic acid
- EN300-1532721
- 2171144-84-4
- EN300-1532240
-
- インチ: 1S/C26H30N2O5/c1-26(2,24(30)31)11-12-27-23(29)16-13-17(14-16)28-25(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: RQTFAUSFVBMQCC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)(C)C
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532832-10.0g |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 10.0g |
$14487.0 | 2023-07-09 | ||
Enamine | EN300-1532832-5000mg |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532832-0.05g |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 0.05g |
$2829.0 | 2023-07-09 | ||
Enamine | EN300-1532832-500mg |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1532832-100mg |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532832-0.1g |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 0.1g |
$2963.0 | 2023-07-09 | ||
Enamine | EN300-1532832-0.25g |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 0.25g |
$3099.0 | 2023-07-09 | ||
Enamine | EN300-1532832-5.0g |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 5.0g |
$9769.0 | 2023-07-09 | ||
Enamine | EN300-1532832-10000mg |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532832-50mg |
2,2-dimethyl-4-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2171144-84-4 | 50mg |
$2829.0 | 2023-09-26 |
2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
2,2-dimethyl-4-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acidに関する追加情報
2,2-Dimethyl-4-{(1S,3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171144-84-4, known as 2,2-dimethyl-4-{(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.
Structure and Synthesis
The molecule's structure is characterized by a cyclobutane ring system, which is a four-membered carbon ring. The stereochemistry at the (1S,3S) positions of the cyclobutane ring plays a critical role in determining the compound's biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its functionality. The Fmoc group is a well-known protecting group in peptide synthesis, and its inclusion in this molecule suggests potential applications in peptide-based drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed stereoselective synthesis techniques to ensure the correct stereochemistry at the cyclobutane ring. This has been achieved through the use of chiral catalysts and asymmetric induction methods, which are pivotal in producing enantiomerically pure compounds for biological studies.
Biological Activity and Applications
Emerging research highlights the potential of this compound as a modulator of cellular signaling pathways. Studies have demonstrated its ability to interact with key enzymes involved in signal transduction, making it a promising candidate for therapeutic interventions in diseases such as cancer and inflammatory disorders.
In addition to its enzymatic activity, the compound has shown potential as a fluorescent probe due to the presence of the fluorenyl group. This property has been leveraged in imaging studies to track molecular interactions in real-time, providing valuable insights into cellular processes.
Latest Research Findings
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity against malignant cells while sparing normal cells, suggesting a potential role in anticancer therapy.
Furthermore, investigations into its in vivo pharmacokinetics have revealed favorable absorption and distribution profiles. These findings underscore its suitability as a lead compound for drug development programs targeting chronic diseases.
Conclusion
The compound 2,2-dimethyl-4-{(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and versatile applications, positions it as a valuable tool in both academic research and industrial drug development.
As research continues to unfold, this compound is expected to contribute significantly to our understanding of molecular mechanisms underlying various diseases. Its potential as a therapeutic agent or diagnostic tool makes it an exciting subject of ongoing investigations.
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